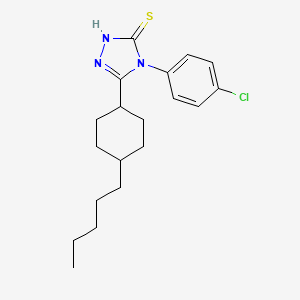

4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a 4-pentylcyclohexyl group at position 3. This compound’s structural uniqueness lies in its 4-pentylcyclohexyl substituent, which confers distinct lipophilic properties compared to simpler aryl or alkyl substituents in analogous triazoles. Such modifications are critical in optimizing pharmacological activity, solubility, and bioavailability .

Triazole derivatives are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN3S/c1-2-3-4-5-14-6-8-15(9-7-14)18-21-22-19(24)23(18)17-12-10-16(20)11-13-17/h10-15H,2-9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEISKXDRINFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol (CAS No. 866040-03-1) is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H26ClN3S

- Molecular Weight : 363.95 g/mol

- Structure : The compound features a triazole ring substituted with a chlorophenyl and a pentylcyclohexyl group, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The biological activity of This compound has been evaluated against various cancer cell lines.

-

Cytotoxicity Assays :

- The compound exhibited significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

- In vitro studies using the MTT assay demonstrated that the compound's cytotoxicity was more pronounced in melanoma cells compared to other cancer types .

- Mechanism of Action :

- Selectivity Towards Cancer Cells :

Study 1: Synthesis and Evaluation

A study synthesized various derivatives of triazole-3-thiol and tested their anticancer activity. Among these, derivatives containing hydrazone moieties showed enhanced cytotoxicity against melanoma cells and inhibited cell migration effectively .

Study 2: Comparative Analysis

In another comparative study, several triazole derivatives were evaluated for their antiproliferative effects. The compound demonstrated IC50 values comparable to established anticancer agents like 5-fluorouracil (5-FU), particularly against melanoma cell lines .

Data Table: Biological Activity Overview

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | IGR39 (Melanoma) | 22.41 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast) | >100 | Selective toxicity towards cancer cells | |

| Panc-1 (Pancreatic) | 34.34 | Inhibition of cell migration |

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Bioavailability : The 4-pentylcyclohexyl group in the target compound enhances lipophilicity compared to analogs with smaller aryl groups (e.g., phenyl or methoxyphenyl). This property may improve membrane permeability but could reduce aqueous solubility .

Biological Activity : Hydrazinyl-substituted triazoles (e.g., compound in ) exhibit antiviral activity against coronaviruses, suggesting that the target compound’s bulky substituent might sterically hinder similar interactions unless optimized.

Synthetic Flexibility : Schiff base formation (e.g., ) and S-alkylation (e.g., ) are common strategies for modifying triazole-3-thiols. The target compound’s synthesis likely involves similar methods but with specialized reagents for introducing the pentylcyclohexyl group.

Pharmacological and Biochemical Profiles

Antiviral Activity:

- The cyclopentenylamino-hydrazinyl analog () showed potent inhibition of MERS-CoV helicase (nsp13), with molecular docking confirming binding to the ATPase active site. The target compound’s 4-pentylcyclohexyl group may enhance binding to hydrophobic pockets in viral enzymes but requires empirical validation.

Antifungal Activity:

Enzyme Inhibition:

- Yucasin () inhibits YUC flavin monooxygenases, critical for auxin biosynthesis in plants. Structural similarities suggest the target compound could act on similar targets but with altered potency due to its cyclohexyl substituent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(4-chlorophenyl)-5-(4-pentylcyclohexyl)-4H-1,2,4-triazole-3-thiol?

The compound can be synthesized via S-alkylation of the triazole-thiol precursor with alkylating agents like 4-pentylcyclohexyl bromide. Key steps include:

- Cyclization : Prepare the triazole-thiol precursor by cyclizing thiosemicarbazides under reflux in basic media (e.g., NaOH/EtOH) .

- Alkylation : React the precursor with 4-pentylcyclohexyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 60–80°C for 6–8 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, yielding >75% purity .

Q. Which analytical techniques are recommended for structural elucidation?

Combine elemental analysis (C, H, N, S), ¹H-NMR (δ 3.8–4.2 ppm for thiol proton, δ 7.2–7.6 ppm for aromatic protons), and LC-MS ([M+H]⁺ at m/z 377.8) for preliminary characterization. X-ray crystallography (e.g., single-crystal diffraction) confirms 3D structure, as demonstrated for analogous triazole-thiols .

Q. How to assess acute toxicity using in silico and in vivo approaches?

- In silico : Use tools like ProTox-II to predict LD₅₀, hepatotoxicity, and molecular targets (e.g., acetylcholinesterase inhibition) .

- In vivo : Follow OECD Guideline 423 by administering escalating doses (50–2000 mg/kg) to rodents, monitoring mortality, clinical signs (e.g., tremors), and histopathological changes .

Advanced Research Questions

Q. How to design molecular docking studies targeting viral helicases?

- Target Selection : Use the MERS-CoV helicase structure (PDB: 5WWP) .

- Ligand Preparation : Optimize protonation states and minimize energy with software like Open Babel.

- Docking : Employ AutoDock Vina with a grid box covering the ATP-binding site. Analyze hydrogen bonds (e.g., with Lys288) and hydrophobic interactions (e.g., pentylcyclohexyl group) .

- Validation : Compare docking scores with experimental IC₅₀ values (e.g., 0.51 µmol/L for compound 12) .

Q. How to address discrepancies between ATPase inhibition and antiviral activity?

- ATPase Assays : Measure enzymatic activity via malachite green phosphate detection.

- Antiviral Assays : Use plaque reduction neutralization tests (PRNT) in Vero cells.

- Resolve Conflicts : Poor cellular uptake (e.g., logP > 5) or off-target effects may explain discrepancies. Optimize logP (2–3) and test cytotoxicity (CC₅₀) .

Q. What substituent modifications enhance bioactivity while reducing toxicity?

- Electron-Withdrawing Groups : Introduce -Cl or -F on the phenyl ring to improve enzyme binding (e.g., IC₅₀ = 0.51 µmol/L for 4-Cl derivative) .

- Alkyl Chain Optimization : Shorten the pentyl chain to reduce logP and hepatotoxicity. shows pyrrole substitutions improve antimicrobial activity (MIC = 8 µg/mL) without acute toxicity .

Q. What are the challenges in crystallizing triazole-thiol derivatives?

- Solubility : Use mixed solvents (e.g., DMSO/EtOH) and slow evaporation at 4°C.

- Hydrogen Bonding : Intramolecular S-H···N bonds stabilize the crystal lattice, as seen in X-ray studies of analogous compounds .

Q. How to evaluate substituent effects on antioxidant vs. antimicrobial activity?

- Antioxidant : Perform DPPH radical scavenging assays (IC₅₀; e.g., 12 µM for 2-hydroxybenzylidene derivatives) .

- Antimicrobial : Use broth microdilution (MIC; e.g., 32 µg/mL for methoxyphenyl derivatives) .

Q. Table 1: ATPase Inhibition of Triazole-Thiol Derivatives Against MERS-CoV Helicase

| Compound | Substituent | IC₅₀ (µmol/L) | Reference |

|---|---|---|---|

| 12 | 4-Chlorophenyl | 0.51 | |

| 16 | 4-Iodophenyl | 0.47 |

Q. Table 2: Alkaline Phosphatase Inhibition

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Chlorophenyl analog | 1.50 | |

| Methoxyphenyl analog | 4.89 |

Q. Notes

- Contradiction Analysis : In ATPase vs. helicase assays, discrepancies may arise due to assay sensitivity or compound stability. Validate with orthogonal methods (e.g., SPR for binding affinity) .

- Methodological Rigor : Always include positive controls (e.g., remdesivir for antiviral assays) and triplicate measurements to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.